molecular formula C5H12S B150942 3-Methyl-2-butanethiol CAS No. 2084-18-6

3-Methyl-2-butanethiol

Cat. No. B150942
CAS RN: 2084-18-6
M. Wt: 104.22 g/mol
InChI Key: BFLXFRNPNMTTAA-UHFFFAOYSA-N
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Description

3-Methyl-2-butanethiol is a chemical compound that has been studied for its various properties and potential applications. While the provided papers do not directly discuss 3-Methyl-2-butanethiol, they do provide insights into related compounds and their behaviors, which can be informative for understanding the characteristics of 3-Methyl-2-butanethiol.

Synthesis Analysis

The synthesis of related compounds, such as those derived from 2,3-butanediol, has been explored in the context of renewable energy and chemical production. For instance, 2,3-butanediol can be dehydrated to form complex mixtures with potential applications as fuel additives and industrial solvents . Biotechnological production of 2,3-butanediol from biomass suggests a pathway that could potentially be adapted for the synthesis of 3-Methyl-2-butanethiol .

Molecular Structure Analysis

The molecular structure of 3-Methyl-2-butanethiol can be inferred from studies on similar compounds. For example, the conformational behavior of 2-butanethiol has been examined, revealing that it exists in multiple rotational conformations . This suggests that 3-Methyl-2-butanethiol may also exhibit conformational isomerism, which could affect its physical and chemical properties.

Chemical Reactions Analysis

The chemical reactivity of thiol compounds is often characterized by their ability to undergo oxidation and form disulfides. Although the provided papers do not specifically address the reactions of 3-Methyl-2-butanethiol, the synthesis and structural analysis of related thiol-containing compounds, such as 1,3-di(methylthio)-2,2,4,4-tetramethylbicyclo[1.1.0]butane, provide insights into the types of reactions that 3-Methyl-2-butanethiol might participate in .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-2-butanethiol can be partially understood through the study of similar molecules. For instance, the thermodynamic properties of 2-butanethiol have been extensively studied, providing data on heat capacity, phase transitions, and thermodynamic functions . The vibrational spectra of 3-methyl 2-butanethiol have been recorded, indicating the presence of different rotameric configurations and providing a basis for the assignment of vibrational frequencies .

Scientific Research Applications

Application in Modified Vegetable Oils

Butanethiol has been utilized in a unique process involving the ultraviolet-initiated thiol-ene reaction with canola and corn oils. This process leads to the production of sulfide-modified vegetable oils (SMVO). The reaction conditions have been optimized to achieve high yields and conversion rates, with canola and corn oils showing similar efficacy despite their structural differences. The resulting SMVO products have been extensively characterized using various spectroscopic methods (Bantchev et al., 2009).

Role in Blackcurrant Aroma

4-Methoxy-2-methyl-2-butanethiol, a variant of butanethiol, contributes significantly to the aroma of blackcurrant berries. Its presence has been confirmed in various blackcurrant cultivars using advanced chromatographic techniques. This compound's concentration and resultant odor activity values indicate its crucial role in defining blackcurrant's distinct aroma profile (Jung et al., 2016).

Advancement in Biofuel Production

Butanethiol derivatives are being explored in the biological production of 2,3-butanediol, an important component for various chemical feedstocks and liquid fuels. The conversion of 2,3-butanediol to methyl ethyl ketone for use as a liquid fuel additive highlights its potential in sustainable fuel production. This research includes genetic enhancements for more efficient production and exploration of fermentation conditions for optimal yield (Syu, 2001).

Application in Chemical Synthesis

Butanethiol has been studied for its addition reactions to various chemical compounds. One example includes its addition to alkyl 3-furyl-3-(diethoxyphosphoryl)acrylates, demonstrating its versatility in chemical synthesis and its potential in producing diverse chemical compounds (Pevzner, 2017).

Role in Flavor and Aroma Chemistry

The transformation of isobutanethiol and its interaction with other compounds in food and beverage products has been studied, highlighting its influence in flavor and aroma chemistry. This research provides insights into the compositional changes of volatile thiols during consumption, affecting flavor perception (Itobe et al., 2009).

Safety And Hazards

3-Methyl-2-butanethiol is a flammable liquid and poses a danger of fire . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . It should be stored in a well-ventilated place and kept cool . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

3-methylbutane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12S/c1-4(2)5(3)6/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLXFRNPNMTTAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862826
Record name 2-Butanethiol, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid with repulsive, mercaptan-like odour
Record name 3-Methyl-2-butanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/506/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

117.00 to 118.00 °C. @ 760.00 mm Hg
Record name 3-Methyl-2-butanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036180
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water, miscible with alcohol and ether
Record name 3-Methyl-2-butanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/506/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.835-0.841
Record name 3-Methyl-2-butanethiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/506/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Methyl-2-butanethiol

CAS RN

2084-18-6
Record name 3-Methyl-2-butanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2084-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Methyl-2-butanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002084186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanethiol, 3-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butanethiol, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylbutane-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.567
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Record name 3-METHYL-2-BUTANETHIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE3PR84J0B
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Record name 3-Methyl-2-butanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036180
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
LT Lusk, A Murakami, L Nielsen, S Kay… - Journal of the American …, 2009 - Taylor & Francis
… Hill and Smith (9) identified 3-methyl-2-butanethiol and 3-methylthiophene using SPME-GCPFPD (solid-phase microextraction–GC–pulsed-flame photometric detection). Kattein et al (…
Number of citations: 16 www.tandfonline.com
JF Messerly, HL Finke, SS Todd - The Journal of Chemical …, 1974 - Elsevier
… For 3-methyl-2-butanethiol a rapid crystallization produced the nearly linear relation between T(F) and l/F which would be expected of a material exhibiting ideal behavior and no …
Number of citations: 18 www.sciencedirect.com
SB Jameson - Chemistry and technology of flavors and …, 2005 - Wiley Online Library
… This, once again, may be applied to the synthesis of our favourite example, 3-methyl-2-butanethiol (Scheme 6.8)[6]. The key to this is the use of diethyl azodicarboxylate (DEAD) as …
Number of citations: 11 onlinelibrary.wiley.com
HJ Coleman, CJ Thompson, RL Hopkins… - Journal of Chemical …, 1965 - ACS Publications
… 3-methyl-2-butanethiol with … 3-methyl-2-butanethiol in trap 4, it was possible to obtain additional GLC data and confirmatory proof by infrared spectrometry. The 3-methyl-2-butanethiol …
Number of citations: 15 pubs.acs.org
SK Nandy, GS Kastha - Proceedings of the Indian Academy of Sciences …, 1982 - Springer
… Accordingly detailed Raman spectroscopic investigations on the vibrational spectrum of 3-methyl 2-butanethiol in the temperature range -120 C to + 60 C ~.nd the ix spectrum of the …
Number of citations: 4 link.springer.com
Y Zheng, S Brown, WO Ledig… - Journal of Agricultural …, 1997 - ACS Publications
Four reactions were carried out to compare the sulfur-containing compounds formed via Maillard reaction/Strecker degradation of cysteine with Furaneol and via the participation of …
Number of citations: 76 pubs.acs.org
D Smith - The Journal of Chemical Physics, 1989 - pubs.aip.org
… The heat capacity results of 3-methyl-l-butanethiol(I) (3MlBT) and 3-methyl-2-butanethiol(lI) (3M2BT) were analyzed in the same manner as done above for the methylpyridines.This …
Number of citations: 3 pubs.aip.org
Y Zhao, R Prins - Journal of Catalysis, 2004 - Elsevier
… reverse was true for the selectivity of 3-methyl-2-butanethiol. … The conversion of 3-methyl-2-butanethiol in the presence of … from the HDS of 3-methyl-2-butanethiol in the presence of …
Number of citations: 35 www.sciencedirect.com
E Block - Phosphorus, Sulfur, and Silicon and the Related …, 2017 - Taylor & Francis
… -chain four-carbon thiols (2-methyl-2-propanethiol, 2-methyl-1-propanethiol, and 2-butanethiol), and selected branched-chain or cyclic five carbon thiols (3-methyl-2-butanethiol, 2-…
Number of citations: 14 www.tandfonline.com
KH Harper, HB Ginn - 1964
Number of citations: 7

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